1-乙基环丙烷-1-磺酰胺

描述

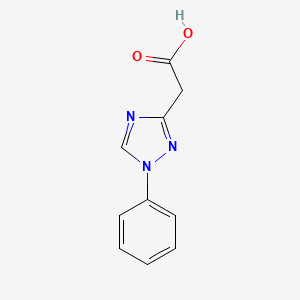

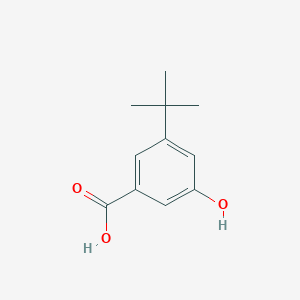

1-Ethylcyclopropane-1-sulfonamide is a chemical compound that is part of a broader class of sulfonamides, which are known for their various applications in medicinal chemistry and as building blocks in organic synthesis. The compound features a sulfonamide group attached to a cyclopropane ring, which is further substituted with an ethyl group. This structure is of interest due to its potential utility in the synthesis of more complex molecules, including pharmaceuticals.

Synthesis Analysis

The synthesis of related cyclopropane-derived sulfonamides has been demonstrated in several studies. For instance, a concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived sulfonamide was achieved with high enantiomeric excess, indicating the potential for creating chiral centers in such compounds . Additionally, the use of gold(I) catalysis has been employed for the intramolecular hydroamination and ring-opening of sulfonamide-substituted cyclopropylcarbinols, leading to the formation of isoxazolidine derivatives . Furthermore, AlCl3-promoted formal [2 + 3]-cycloaddition has been used to construct highly stereoselective indane derivatives from 1,1-cyclopropane diesters and N-benzylic sulfonamides .

Molecular Structure Analysis

The molecular structure of sulfonamide-substituted cyclopropanes can be complex, with the potential for stereocenters and regioselectivity in their formation. For example, the synthesis of sulfone-substituted cyclopropanes has been achieved with stereoselective control, and the structure of these products has been elucidated using X-ray crystallography . This highlights the importance of understanding the three-dimensional arrangement of atoms within these molecules, which can significantly influence their chemical reactivity and biological activity.

Chemical Reactions Analysis

Cyclopropane rings in sulfonamides can undergo various chemical reactions. The gold(I)-catalyzed intramolecular hydroamination and ring-opening mentioned earlier is an example of how these rings can be cleaved to form new structures. Additionally, the formal [2 + 3]-cycloaddition reaction and the [2 + 1] cycloaddition reactions demonstrate the versatility of cyclopropane rings in participating in cycloaddition reactions, which are fundamental in constructing complex cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethylcyclopropane-1-sulfonamide and related compounds are influenced by their molecular structure. The presence of the sulfonamide group can affect the solubility, acidity, and overall reactivity of the molecule. For instance, the synthesis of substituted 1,1-dicyanocyclopropanes from sulfonium salts indicates that the cyclopropane ring can be a reactive site for nucleophilic addition . The reactivity of the precursor hydrazone towards various reagents to give heterocyclic compounds containing a sulfonamido moiety also suggests a wide range of chemical behaviors . These properties are crucial for the application of these compounds in medicinal chemistry and other fields.

科学研究应用

化学合成与应用

1-乙基环丙烷-1-磺酰胺是合成有效的丙型肝炎病毒 (HCV) NS3 蛋白酶抑制剂的关键构建块。为该化合物及其衍生物(如 1-氨基-2-乙烯基环丙烷-羧酸衍生的磺酰胺和乙酯)开发简明高效的合成路线至关重要。这些物质以高对映体纯度制备,在推进药物化学中发挥着重要作用,特别是在 HCV 治疗方面 (Lou et al., 2013).

材料科学进展

新型磺酰胺的合成,包括 1-乙基环丙烷-1-磺酰胺的衍生物,在材料科学领域具有广泛的影响。这些化合物采用 FTIR、ESI-MS 和 X 射线晶体学等先进技术表征,表现出独特的结构和光谱性质。其稳定的晶体结构和有趣的氢键模式突出了它们在材料科学中的潜力,这可能适用于各种技术进步 (Danish et al., 2021).

有机化学与催化

该化合物及其相关的化学结构在有机合成和催化中发挥着关键作用。例如,与 1-乙基环丙烷-1-磺酰胺密切相关的苄基磺酰胺/醇系连亚烷基环丙烷在铑催化下进行选择性 C-C 键活化。该过程产生了重要的有机结构单元,如苯并[c]氮杂菲/氧杂菲和共轭二烯,它们在合成有机化学中必不可少,并在药物开发和材料科学中具有潜在应用 (Chen et al., 2016).

荧光传感与生物成像

源自包括 1-乙基环丙烷-1-磺酰胺在内的化合物的可溶于水的磺酸盐-水杨醛型配体表现出显着的紫外/可见吸收和荧光性质。它们作为水和活细胞中 Cu(2+) 的选择性和灵敏的关闭荧光传感器的能力突出了它们在环境监测和生物研究中的重要性。这一特性为它们在水体中检测重金属和活细胞中荧光成像的应用铺平了道路,为环境科学和生物医学成像的进步做出了贡献 (Zhou et al., 2012).

作用机制

Target of Action

1-Ethylcyclopropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

Sulfonamides, including 1-Ethylcyclopropane-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . By binding to the enzyme, sulfonamides prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is a precursor of tetrahydrofolate, a coenzyme that is involved in the synthesis of purines and pyrimidines, which are building blocks of DNA . By inhibiting folic acid synthesis, sulfonamides indirectly inhibit DNA synthesis, leading to the arrest of bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The exact ADME (Absorption, Distribution, Metabolism, Excretion) properties of 1-Ethylcyclopropane-1-sulfonamide and their impact on its bioavailability remain to be determined.

Result of Action

The primary result of the action of 1-Ethylcyclopropane-1-sulfonamide is the inhibition of bacterial growth . By disrupting folic acid synthesis and, consequently, DNA synthesis, this compound prevents bacteria from multiplying . This bacteriostatic effect can help control bacterial infections .

Action Environment

The action, efficacy, and stability of 1-Ethylcyclopropane-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus has been reported to inhibit the antibacterial action of sulfonamides . The pH of the environment can also affect the ionization state of the compound, potentially influencing its absorption and distribution

未来方向

属性

IUPAC Name |

1-ethylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXMJRIZSBCDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

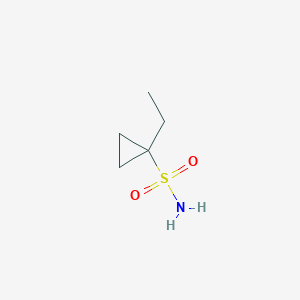

CCC1(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)